3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a thiophene moiety and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene group can be introduced via a Heck reaction, where a thiophene derivative is coupled with a suitable halide precursor of the pyrazole.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit specific signaling pathways involved in inflammation, cancer cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-aminothiophene and 2-thiophenecarboxaldehyde share the thiophene moiety.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenylpyrazole share the pyrazole ring structure.
Uniqueness
3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-1H-pyrazole is unique due to the combination of the thiophene and trifluoromethyl groups, which impart distinct electronic and steric properties
Properties
Molecular Formula |
C10H7F3N2S |
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Molecular Weight |
244.24 g/mol |
IUPAC Name |
3-[(E)-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)9-6-7(14-15-9)3-4-8-2-1-5-16-8/h1-6H,(H,14,15)/b4-3+ |
InChI Key |
NHRDPFZSUDDIBD-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=NNC(=C2)C(F)(F)F |
Canonical SMILES |
C1=CSC(=C1)C=CC2=NNC(=C2)C(F)(F)F |
Origin of Product |
United States |
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